![molecular formula C7H3BrF3N3 B2493189 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1397287-53-4](/img/structure/B2493189.png)

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

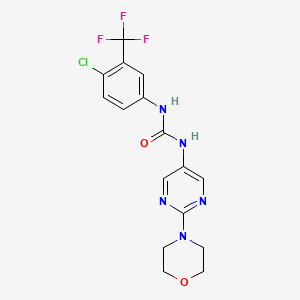

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, closely related to the compound of interest, has been achieved through different methods, including phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the convenient construction of the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation. This process is characterized by short reaction times and high yields (Zheng et al., 2014). Another approach involves bromine-mediated oxidative cyclization for the synthesis of triazolopyridines with distinct substituents, further diversified through reactions like Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

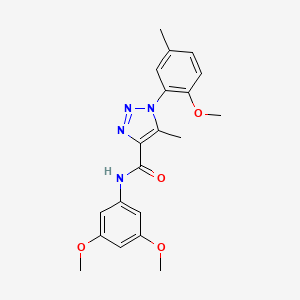

Molecular Structure Analysis

The molecular structure of triazolopyridines can be elucidated through various spectroscopic techniques, including X-ray diffraction, which confirms the placement of substituents and the overall geometry of the compound. These structures tend to exhibit stability and versatility, making them valuable for further chemical modifications and applications (Tang et al., 2014).

Chemical Reactions and Properties

Triazolopyridines participate in a variety of chemical reactions, including substitution, annulation, and rearrangement reactions. These compounds are reactive towards electrophiles and nucleophiles, allowing for a broad range of chemical transformations. Their reactivity is significantly influenced by the substituents on the triazolopyridine core, which can dictate the outcome of reactions and the stability of the products (Asensio et al., 1993).

Physical Properties Analysis

The physical properties of 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine and related compounds, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The presence of halogen and trifluoromethyl groups can significantly affect these properties, influencing the compound's behavior in different environments and its utility in further chemical processes (Tang et al., 2014).

Chemical Properties Analysis

The chemical properties of triazolopyridines, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the triazolopyridine core and the substituents attached to it. These properties play a crucial role in the compound's reactivity and its potential applications in synthesis and material science (Asensio et al., 1993).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Characterization

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines The research by Zheng et al. (2014) outlines a metal-free approach to synthesize biologically significant 1,2,4-triazolo[1,5-a]pyridines. This innovative method leverages phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton via direct oxidative N-N bond formation. The process is noted for its short reaction times and high yields, offering a streamlined pathway to these structures Zisheng Zheng et al., 2014.

Synthesis and Structural Analysis via X-ray El-Kurdi et al. (2021) have synthesized triazolopyridines and provided a detailed structural characterization using X-ray diffraction. The study highlights the synthesis of compounds like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using NCS as a chlorinated agent. The crystalline structures of these compounds are meticulously detailed, providing insights into their molecular geometry Said El-Kurdi et al., 2021.

Herbicidal Applications

- Herbicidal Activity of Triazolopyridine Derivatives Moran's research in 2003 delves into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting their potent herbicidal properties. The study showcases the synthesis of various derivatives and their efficacy in controlling a broad spectrum of vegetation at low application rates. This positions these compounds as significant contributors to agricultural sciences M. Moran, 2003.

Mecanismo De Acción

Target of Action

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as BTP, is a potent heterocyclic compound. It has been found to have exceptional properties in terms of molecular recognition and receptor binding

Biochemical Pathways

, it can be inferred that BTP may affect multiple biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

, it can be inferred that BTP may alter the activity of its target enzymes, leading to changes in cellular processes.

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-6-12-5-3-4(7(9,10)11)1-2-14(5)13-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBFBUYSNNELQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)Br)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)